Phenol, 3-[ethyl(3-methylbutyl)amino]-
Description
Phenol, 3-[ethyl(3-methylbutyl)amino]- is a substituted phenol derivative featuring a secondary amine group at the meta position (C3) of the aromatic ring. The amine substituents include an ethyl group (C₂H₅) and a branched 3-methylbutyl group (C₅H₁₁, isoamyl). This structure confers distinct physicochemical properties, such as increased hydrophobicity compared to simpler aminophenols. The compound’s molecular formula is C₁₃H₂₁NO, with a calculated molecular weight of 207.3 g/mol. Its branched alkyl chains likely reduce water solubility and enhance affinity for nonpolar solvents, making it relevant in applications requiring lipid-soluble intermediates, such as surfactants or pharmaceutical synthesis .
Properties
CAS No. |
112008-26-1 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[ethyl(3-methylbutyl)amino]phenol |
InChI |
InChI=1S/C13H21NO/c1-4-14(9-8-11(2)3)12-6-5-7-13(15)10-12/h5-7,10-11,15H,4,8-9H2,1-3H3 |
InChI Key |
IXTNODIUFUYXQU-UHFFFAOYSA-N |
SMILES |
CCN(CCC(C)C)C1=CC(=CC=C1)O |
Canonical SMILES |
CCN(CCC(C)C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares Phenol, 3-[ethyl(3-methylbutyl)amino]- with structurally related aminophenols:
Key Observations:
- Boiling Points: Phenol, 3-(diethylamino)- has a documented boiling point of 443.2 K under reduced pressure (0.020 bar) . The target compound’s larger molecular weight and branched substituents suggest a higher boiling point (~460–480 K), though direct data is unavailable.
- Solubility: The 3-methylbutyl group in the target compound reduces polarity compared to linear analogs like Phenol, 3-(diethylamino)-, likely decreasing water solubility.
- Synthetic Routes: Secondary aminophenols are typically synthesized via alkylation of primary amines or nucleophilic aromatic substitution. For example, Phenol, 3-(diethylamino)- could be derived from 3-aminophenol and ethyl halides , while the target compound might require stepwise alkylation with ethyl and 3-methylbutyl halides.
Functional Group Effects
- Branching vs.
- Substitution Position: Meta-substituted aminophenols (e.g., the target compound) exhibit different electronic effects compared to para-substituted analogs. The meta position reduces resonance stabilization of the amine lone pair, slightly increasing basicity compared to para isomers.
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